Structural Analysis and Conformational Landscape of 2-Amino-5-cyano-3-methylbenzoic Acid: A Technical Overview
Structural Analysis and Conformational Landscape of 2-Amino-5-cyano-3-methylbenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Amino-5-cyano-3-methylbenzoic acid, a key intermediate in medicinal chemistry and materials science. While an experimentally determined crystal structure is not publicly available at the time of this publication, this document synthesizes theoretical knowledge and available data to predict its molecular geometry, conformational preferences, and spectroscopic characteristics. This guide also details established synthetic protocols and discusses the influence of its functional groups on the molecule's overall structure and potential interactions.
Introduction
2-Amino-5-cyano-3-methylbenzoic acid is a polysubstituted aromatic compound with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Its structure, featuring amino, cyano, methyl, and carboxylic acid functional groups on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules.[3] Understanding the spatial arrangement of these groups and the molecule's conformational flexibility is crucial for designing new synthetic pathways and for predicting its binding affinity in drug discovery applications.
Predicted Molecular Structure and Conformation
In the absence of experimental X-ray crystallographic data, the conformation of 2-Amino-5-cyano-3-methylbenzoic acid can be inferred from the fundamental principles of molecular geometry and the electronic effects of its substituents.
The central scaffold is a benzene ring, which is inherently planar. The substituents—amino (-NH₂), cyano (-CN), methyl (-CH₃), and carboxylic acid (-COOH)—will influence the planarity of the entire molecule. It is anticipated that the carboxylic acid group may be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent amino group. Intramolecular hydrogen bonding between the amino group's hydrogen atoms and the carbonyl oxygen of the carboxylic acid could influence the orientation of the carboxylic acid group, favoring a more planar conformation.
The amino group is an activating, ortho-, para-directing group, while the cyano and carboxylic acid groups are deactivating, meta-directing groups.[3] The methyl group is a weakly activating, ortho-, para-directing group.[3] These electronic effects dictate the charge distribution around the aromatic ring and can influence intermolecular interactions in a solid-state packing or a solvated environment.
Molecular Structure Diagram
Caption: 2D structure of 2-Amino-5-cyano-3-methylbenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-cyano-3-methylbenzoic acid is presented in Table 1. These values are primarily computed predictions from publicly available databases.
Table 1: Physicochemical Properties of 2-Amino-5-cyano-3-methylbenzoic acid
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 176.17 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Topological Polar Surface Area | 87.1 Ų | PubChem[1] |
| IUPAC Name | 2-amino-5-cyano-3-methylbenzoic acid | PubChem[1] |
| CAS Number | 871239-18-8 | PubChem[2] |
| SMILES | CC1=CC(=CC(=C1N)C(=O)O)C#N | PubChem[1] |
| InChI | InChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13) | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 2-Amino-5-cyano-3-methylbenzoic acid typically involves a multi-step process, starting from a substituted toluene derivative. A common synthetic route involves the bromination of 2-amino-3-methylbenzoic acid followed by a cyanation reaction.
Synthesis Workflow
Caption: A typical synthetic route to the target compound.
Experimental Protocol: Bromination of 2-Amino-3-methylbenzoic acid
This protocol is based on methods described for the synthesis of related compounds.
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Reaction Setup: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as an aqueous solution.
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Reagent Addition: At a controlled temperature (e.g., 30°C), slowly add a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). The activating effect of the amino group directs the electrophilic bromine to the para position (C5).[3]
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Once the reaction is complete, the product, 2-amino-5-bromo-3-methylbenzoic acid, can be isolated by filtration and purified by recrystallization.
Experimental Protocol: Cyanation of 2-Amino-5-bromo-3-methylbenzoic acid
This protocol is adapted from the Rosenmund-von Braun reaction.
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Reaction Setup: In a reaction vessel, combine the 2-amino-5-bromo-3-methylbenzoic acid precursor with copper(I) cyanide (CuCN). A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is typically used.[4]
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Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 170°C) for several hours with stirring.[4]
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Reaction Monitoring: Track the consumption of the starting material and the formation of the product by TLC or HPLC.
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Work-up and Purification: After cooling, the reaction mixture is typically poured into a solution of an aqueous base (e.g., ammonia) to complex with the copper salts. The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization to yield 2-amino-5-cyano-3-methylbenzoic acid.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Amino-5-cyano-3-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the carboxylic acid proton. The aromatic protons should appear as two distinct signals in the downfield region, with their coupling pattern revealing their relative positions on the ring. The methyl group protons would likely appear as a singlet, while the amine and carboxylic acid protons would be broad singlets that are exchangeable with D₂O.[3]
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¹³C NMR: The carbon-13 NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the different carbon environments: aromatic carbons, the methyl carbon, the nitrile carbon, and the carboxyl carbon.[3]
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:
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N-H stretching vibrations from the amino group.
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C≡N stretching from the cyano group.
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C=O stretching from the carboxylic acid.
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O-H stretching from the carboxylic acid.
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C-H stretching from the aromatic ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₉H₈N₂O₂. The fragmentation pattern would offer further structural information. A prominent molecular ion peak at an m/z of 176 would be expected.[3]
Conclusion
2-Amino-5-cyano-3-methylbenzoic acid is a valuable synthetic intermediate with a rich structural landscape dictated by its multiple functional groups. While a definitive solid-state structure from X-ray crystallography is currently unavailable, a combination of theoretical principles and spectroscopic data allows for a robust understanding of its molecular architecture. The synthetic pathways are well-established, enabling its accessibility for further research in drug discovery and materials science. Future studies to determine its experimental crystal structure would be invaluable for a more precise understanding of its conformational preferences and intermolecular interactions.
References
- 1. PubChemLite - 2-amino-5-cyano-3-methylbenzoic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-cyano-3-methylbenzoic acid | 871239-18-8 | Benchchem [benchchem.com]
- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
